5-(1-Piperidinyl)-3(2H)-pyridazinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-yl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-6-8(7-10-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVCCVAWCOYWTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518238 |

Source

|

| Record name | 5-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82226-41-3 |

Source

|

| Record name | 5-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(1-Piperidinyl)-3(2H)-pyridazinone chemical structure and properties

An In-depth Technical Guide to 5-(1-Piperidinyl)-3(2H)-pyridazinone: Structure, Properties, and Therapeutic Potential

Introduction: The Pyridazinone Core as a Privileged Scaffold

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has earned the moniker of a "wonder nucleus" within the field of medicinal chemistry.[1][2][3][4][5] This distinction arises from the remarkable diversity of biological activities exhibited by its derivatives, which span a wide therapeutic spectrum. The unique arrangement of two adjacent nitrogen atoms and a keto-enol tautomerism capability within its six-membered ring provides a versatile template for molecular design, enabling interactions with a multitude of biological targets.[5] Compounds incorporating the pyridazinone core have demonstrated significant potential as analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents, among other applications.[1][2][3][4][6][7][8]

This guide focuses on a specific derivative, This compound , providing a comprehensive overview of its chemical structure, physicochemical properties, and plausible synthetic routes. While direct pharmacological data for this specific molecule is limited in public literature, we will extrapolate its potential biological significance by examining the well-documented activities of the broader pyridazinone class, offering a forward-looking perspective for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. This compound is an organic compound featuring a central pyridazinone ring substituted with a piperidinyl group at the C5 position.

Nomenclature and Identifiers

To ensure unambiguous identification, the compound is cataloged under several standard chemical identifiers.

| Identifier | Value |

| Primary Name | This compound |

| Systematic Name | 4-piperidin-1-yl-1H-pyridazin-6-one[9][10] |

| CAS Number | 82226-41-3[9][10][11][12] |

| Molecular Formula | C₉H₁₃N₃O[9][10][11] |

| Molecular Weight | 179.22 g/mol [9][10] |

| Canonical SMILES | C1CCN(CC1)C2=CC(=O)NN=C2[10] |

| InChI | InChI=1S/C9H13N3O/c13-9-6-8(7-10-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,11,13)[10] |

| InChIKey | VGVCCVAWCOYWTI-UHFFFAOYSA-N[10] |

Chemical Structure

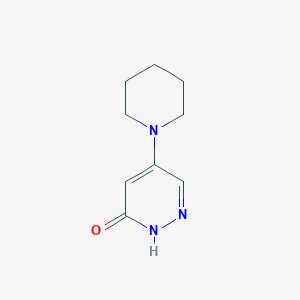

The molecular architecture consists of a planar pyridazinone ring linked to a non-planar, saturated piperidine ring. This combination of an aromatic-like, electron-rich heterocyclic system with a flexible aliphatic amine moiety is a common motif in pharmacologically active molecules.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The data presented below are primarily computational predictions, which serve as valuable initial estimates in drug discovery.

| Property | Predicted Value | Reference |

| Physical Form | Solid | [11] |

| Density | 1.223 g/cm³ | [10] |

| Boiling Point | 436.5 °C at 760 mmHg | [10] |

| Flash Point | 217.8 °C | [10] |

| LogP (Octanol-Water Partition) | 0.99 - 1.24 | [10][11] |

| Topological Polar Surface Area (TPSA) | 44.7 Ų | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| Rotatable Bonds | 1 | [10][11] |

| Refractive Index | 1.585 | [10] |

Interpretation for Drug Development:

-

The LogP value is in a favorable range for oral bioavailability, suggesting a balance between aqueous solubility and lipid membrane permeability.

-

The TPSA is well below the 140 Ų threshold often associated with good cell permeability.

-

The low number of rotatable bonds suggests conformational rigidity, which can be advantageous for specific receptor binding.

-

The presence of both hydrogen bond donors and acceptors indicates the potential for strong, directional interactions with biological targets like enzymes or receptors.

Synthesis and Reactivity

While a specific, published synthesis for this compound was not identified in the initial search, a chemically sound and efficient synthetic route can be proposed based on established methodologies for pyridazinone chemistry.[13][14][15] The most common approach involves the initial formation of the pyridazinone ring, followed by functionalization.

A plausible pathway involves a nucleophilic aromatic substitution reaction. The process would begin with a 5-halo-substituted pyridazinone, which serves as an electrophilic substrate for the introduction of the piperidine nucleophile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthetic Method

The following protocol outlines a detailed, step-by-step methodology for the proposed synthesis.

Objective: To synthesize this compound from 5-chloro-3(2H)-pyridazinone.

Materials:

-

5-chloro-3(2H)-pyridazinone (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-3(2H)-pyridazinone, potassium carbonate, and DMF.

-

Addition of Nucleophile: Add piperidine to the stirring mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine solution. Causality: The aqueous washes remove the DMF solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Expected ¹H NMR signals: A singlet for the pyridazinone NH proton, distinct multiplets for the pyridazinone ring protons, and characteristic multiplets for the piperidine ring protons.

-

Expected Mass Spec: A molecular ion peak [M+H]⁺ at m/z = 180.11.

-

Potential Biological Activities and Therapeutic Applications

The pyridazinone scaffold is a cornerstone in the development of drugs targeting a wide array of diseases. By examining the established pharmacology of its analogs, we can infer the potential therapeutic avenues for this compound.

Caption: Potential therapeutic areas for pyridazinone-based compounds.

-

Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives are potent anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2), which offers a better gastrointestinal safety profile than traditional NSAIDs.[1][3][5] The marketed drug Emorfazone is a pyridazinone-based analgesic.[1] This is perhaps the most promising area of investigation for new derivatives.

-

Cardiovascular Effects: The scaffold is well-represented in cardiovascular drug discovery. Derivatives have shown antihypertensive, vasodilatory, and antiplatelet activities, often through mechanisms like phosphodiesterase (PDE) inhibition.[2][4][6]

-

Anticancer Properties: A growing body of research highlights the anti-proliferative effects of pyridazinones against various human cancer cell lines, suggesting their potential as scaffolds for novel oncology drugs.[2][6][7]

-

Central Nervous System (CNS) Activity: Certain analogs have been developed as potent antinociceptive (pain-blocking) agents.[1][6] Furthermore, structure-activity relationship studies have led to the identification of pyridazinone-based histamine H3 receptor inverse agonists, with potential applications in cognitive and sleep disorders.[16]

The presence of the piperidinyl group in this compound is significant, as the piperidine ring is a common feature in many CNS-active drugs and can improve solubility and receptor binding affinity.

Safety and Handling

According to available Safety Data Sheets (SDS), there is no specific hazard classification data for this compound.[9][10] However, as with any uncharacterized chemical compound, it should be handled with care in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Avoid dust formation and inhalation. Ensure adequate ventilation.[9]

-

First Aid: Standard first-aid measures should be followed in case of contact: wash skin with soap and water, rinse eyes thoroughly with water, and move to fresh air if inhaled.[9]

Conclusion

This compound is a well-defined chemical entity belonging to the pharmacologically versatile pyridazinone class. Its chemical structure and favorable predicted physicochemical properties make it an attractive candidate for biological screening and further development. Based on the extensive literature on the pyridazinone core, this compound holds significant potential for investigation in therapeutic areas such as inflammation, pain management, cardiovascular disease, and oncology. The plausible and efficient synthetic route outlined in this guide provides a practical starting point for researchers to synthesize and explore the full therapeutic potential of this promising molecule.

References

-

This compound (CAS No. 82226-41-3) SDS - Guidechem.

-

This compound | CAS# 82226-41-3 - Hit2Lead.

-

159430-52-1(3(2H)-Pyridazinone,5-(1-piperazinyl)-(9CI)) Product Description - ChemicalBook.

-

5-(1-PYRROLIDINYL)-3(2H)-PYRIDAZINONE (1015846-81-7) - Chemchart.

-

5-(1-PIPERIDINIL)-3(2H)-PIRIDAZINONA 82226-41-3 wiki - Es - Guidechem.

-

4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone - PubChem.

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication.

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH.

-

Synthesis and Structure-Activity Relationship of 5-pyridazin-3-one Phenoxypiperidines as Potent, Selective Histamine H(3) Receptor Inverse Agonists - PubMed.

-

Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC - NIH.

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.

-

Pyridazinone, 2-20 | C13H14N2O2S | CID 44246288 - PubChem.

-

Biological activities of pyridazinones. | Download Scientific Diagram - ResearchGate.

-

4-Amino-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone - Optional[MS (GC)] - Spectrum - SpectraBase.

-

Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library.

-

Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance | Request PDF - ResearchGate.

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

-

3(2H)-Pyridazinone synthesis - ChemicalBook.

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC - NIH.

-

This compound | 82226-41-3 - ChemicalBook.

-

3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem.

-

Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF - ResearchGate.

-

3(2H)-Pyridazinone - Chem-Impex.

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC.

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. scispace.com [scispace.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

- 10. guidechem.com [guidechem.com]

- 11. You are being redirected... [hit2lead.com]

- 12. This compound | 82226-41-3 [amp.chemicalbook.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazinone Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Design and Synthesis

Introduction: The Enduring Appeal of the Pyridazinone Core

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "wonder nucleus" in the field of medicinal chemistry.[1][2] Its inherent structural features and synthetic accessibility have made it a versatile scaffold for the development of a wide array of therapeutic agents.[3][4] Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial effects.[5][6] This guide provides an in-depth exploration of the rational design, synthesis, and biological evaluation of novel pyridazinone derivatives, intended for researchers and drug development professionals seeking to leverage the potential of this remarkable pharmacophore.

The unique arrangement of nitrogen atoms in the pyridazinone ring imparts specific electronic and steric properties that allow for diverse interactions with biological targets.[1] The presence of a carbonyl group and the ability to functionalize various positions on the ring provide medicinal chemists with a rich chemical space to explore and optimize for desired biological outcomes.[7] This adaptability is a key reason for the continued interest in pyridazinone chemistry.

Part 1: Rational Design of Novel Pyridazinone Derivatives

The design of novel pyridazinone derivatives is a multifactorial process that integrates established medicinal chemistry principles with modern computational tools. The goal is to strategically modify the pyridazinone scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A Cornerstone of Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. By systematically modifying the pyridazinone core and observing the resulting changes in potency, researchers can identify key pharmacophoric features and guide the design of more effective analogs. For instance, in the development of cardiotonic agents, SAR studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives revealed that specific substitutions on the phenyl ring were crucial for activity.[8]

A typical SAR exploration might involve:

-

Substitution at the N-2 position: The nitrogen atom of the pyridazinone ring is a common site for modification, often with alkyl, aryl, or heterocyclic moieties to modulate lipophilicity and introduce additional binding interactions.

-

Substitution at the C-4, C-5, and C-6 positions: These positions offer opportunities to introduce a variety of substituents that can influence the overall shape, electronic distribution, and interaction with the target protein. For example, in the design of anti-inflammatory agents, substitutions at the C-6 position with different phenyl rings have been shown to significantly impact COX-2 inhibitory activity.

-

Fusion of other rings: The pyridazinone nucleus can be fused with other heterocyclic or carbocyclic rings to create more rigid and complex structures, which can lead to enhanced selectivity and potency. Tricyclic pyridazinone-based molecules have been explored for various therapeutic applications.[9]

Bioisosteric Replacement: Fine-Tuning Molecular Properties

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design.[10] In the context of pyridazinone derivatives, bioisosteric replacements can be used to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. For example, replacing a phenyl ring with a pyridine ring can decrease the LogP value, potentially improving water solubility.[11] This strategy has been successfully applied in the optimization of various drug candidates.[12][13]

Computational Chemistry: In Silico Insights to Guide Design

Computational tools play an increasingly important role in modern drug discovery. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the binding modes of pyridazinone derivatives and help prioritize synthetic targets.[4][14] For instance, docking studies have been used to understand the interactions of pyridazinone-based inhibitors with the active site of enzymes like phosphodiesterase 3A (PDE3A), revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity.[4]

The general workflow for the rational design of novel pyridazinone derivatives can be visualized as an iterative cycle:

Caption: A typical drug design and discovery cycle.

Part 2: Synthesis of Novel Pyridazinone Derivatives

The synthesis of the pyridazinone core is typically achieved through the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. The choice of starting materials and reaction conditions allows for the introduction of diverse substituents and the construction of various pyridazinone scaffolds.

General Synthetic Routes

One of the most common and versatile methods for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the reaction of a γ-ketoacid with hydrazine hydrate.[9] This straightforward approach allows for the introduction of a wide range of substituents at the C-6 position.

A generalized synthetic scheme is as follows:

Caption: General synthesis of 6-substituted pyridazinones.

Experimental Protocol: Synthesis of 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol provides a detailed procedure for the synthesis of a representative pyridazinone derivative, adapted from the literature.[8]

Materials:

-

4-(4-methylphenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (80%)

-

Ethanol

-

Sodium acetate (catalytic amount)

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of 4-(4-methylphenyl)-4-oxobutanoic acid (0.01 mol) in ethanol (50 mL), add a catalytic amount of sodium acetate.

-

To this mixture, add hydrazine hydrate (0.015 mol) dropwise with stirring.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Dry the purified product under vacuum.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Part 3: Biological Evaluation of Novel Pyridazinone Derivatives

The biological evaluation of newly synthesized pyridazinone derivatives is crucial to determine their therapeutic potential. A cascade of in vitro and in vivo assays is typically employed to assess their activity, selectivity, and mechanism of action.

In Vitro Assays: Target-Based and Cell-Based Screening

In vitro assays provide the initial assessment of a compound's biological activity. These can be target-based, measuring the direct interaction of the compound with a purified enzyme or receptor, or cell-based, evaluating the effect of the compound on cellular processes.

For example, for pyridazinone derivatives designed as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2), a common in vitro assay is the COX-2 inhibitor screening assay.[15][16]

Caption: A typical biological screening cascade.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for a fluorometric COX-2 inhibitor screening assay, based on commercially available kits.[17][18]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (fluorometric)

-

Arachidonic acid (substrate)

-

Test pyridazinone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Reference COX-2 inhibitor (e.g., Celecoxib)

-

96-well microplate (black, clear bottom)

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and the COX-2 enzyme in each well of the microplate.

-

Add the test pyridazinone derivatives at various concentrations to the respective wells. Include wells for a positive control (reference inhibitor) and a negative control (vehicle).

-

Incubate the plate at the recommended temperature (e.g., 25 °C) for a specified time to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously.

-

Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.

-

Calculate the rate of the enzymatic reaction for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Models: Assessing Efficacy and Safety

Promising candidates from in vitro and cell-based assays are further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profile. For anti-inflammatory pyridazinone derivatives, a commonly used in vivo model is the carrageenan-induced rat paw edema test.[19]

Part 4: Case Study - Pyridazinone-Based Anticancer Agents

A recent study by Allam et al. provides an excellent case study on the design, synthesis, and evaluation of novel pyridazinone-based derivatives as dual antimicrobial and anticancer agents. The researchers designed a series of diarylurea derivatives based on the pyridazinone scaffold as surrogates for the known anticancer drug sorafenib.

Design Rationale:

The design strategy involved the bioisosteric replacement of the pyridine ring in sorafenib with a pyridazinone ring. This was intended to maintain or enhance the anticancer activity while potentially introducing beneficial antimicrobial properties.

Synthesis and Characterization:

The target compounds were synthesized through a multi-step route, and their structures were confirmed by various spectroscopic techniques.

Biological Evaluation:

The synthesized compounds were screened for their antimicrobial activity and anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI).

Key Findings and SAR:

The study identified several compounds with potent dual activity. For instance, compound 10h exhibited significant antibacterial activity, while compound 8g showed potent antifungal activity.[3] In terms of anticancer activity, compounds 8f , 10l , and 17a demonstrated significant growth inhibition against various cancer cell lines.[3]

Data Presentation: In Vitro Anticancer Activity

| Compound | Target Cell Lines | Growth Inhibition (%) | Reference |

| 8f | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | [3] |

| 10l | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | [3] |

| 17a | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | [3] |

This case study exemplifies a successful application of rational drug design principles to the pyridazinone scaffold, leading to the identification of promising dual-action therapeutic candidates.

Conclusion

The pyridazinone nucleus continues to be a highly valuable and versatile scaffold in the pursuit of novel therapeutic agents. Its amenability to chemical modification, coupled with a proven track record of diverse biological activities, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of pyridazinone derivative design and synthesis, from initial conceptualization to biological evaluation. By integrating rational design strategies, efficient synthetic methodologies, and robust biological screening, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

-

Asif, M. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine. Mini reviews in medicinal chemistry, 14(13), 1093-1103. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-73. [Link]

-

Allam, E. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1225-1241. [Link]

-

Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS One, 12(12), e0189214. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(13), 3806. [Link]

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(21), 6649. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(23), 2145-2172. [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6529. [Link]

-

Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5825. [Link]

-

Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Pharmaceuticals, 14(11), 1125. [Link]

-

PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 59(1), 3-16. [Link]

-

Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives. ResearchGate. [Link]

-

Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 149, 107521. [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 743. [Link]

-

Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Applying bioisosteric replacement strategy in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. Morressier. [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 126, 105904. [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 5-(1-Piperidinyl)-3(2H)-pyridazinone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of 5-(1-Piperidinyl)-3(2H)-pyridazinone, a heterocyclic compound of interest in pharmaceutical research due to the diverse biological activities of the pyridazinone scaffold.[1][2] We present detailed protocols for two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex matrices. The guide emphasizes the rationale behind methodological choices, from sample preparation to method validation, ensuring scientific integrity and reliable data generation in accordance with international guidelines.

Introduction and Analytical Strategy

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and analgesic properties.[3][4][5] Accurate and precise quantification of new pyridazinone derivatives, such as this compound, is fundamental for advancing drug discovery and development programs. It enables critical assessments in pharmacokinetics (PK), pharmacodynamics (PD), dose-finding studies, and quality control (QC) of active pharmaceutical ingredients (APIs).

The analytical strategy for this molecule must consider its inherent physicochemical properties. The pyridazinone ring system imparts significant polarity (the parent 3(2H)-pyridazinone has a calculated LogP of -0.7), which is a key determinant in the selection of chromatographic and extraction techniques.[6] This guide provides a decision-making framework and validated starting points for its quantification.

Caption: A generalized workflow for sample analysis.

Protocol 3.1: HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions: The parameters below provide a robust starting point.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. [7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures consistent protonation and sharp peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. | A gradient elution is necessary to elute the polar analyte with good peak shape and to clean the column of any less polar impurities. [8] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Detection | 254 nm or wavelength of maximum absorbance | Select a wavelength where the analyte has strong absorbance and matrix interference is minimal. |

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

-

System Suitability: Before analysis, inject a standard solution (e.g., 20 µg/mL) five times. The system is suitable if the relative standard deviation (%RSD) for retention time and peak area is less than 2%.

-

Analysis: Inject standards, quality controls (QCs), and samples. Construct a calibration curve by plotting peak area against concentration and determine the concentration of the analyte in the samples using linear regression.

LC-MS/MS Method for High-Sensitivity Bioanalysis

For quantifying low concentrations of the analyte in complex biological matrices (e.g., plasma for pharmacokinetic studies), LC-MS/MS is the gold standard due to its superior sensitivity and selectivity. [9][10]

Protocol 4.1: LC-MS/MS Analysis

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: A rapid gradient on a shorter column is typically used to minimize run time.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Smaller particle size and dimensions are suitable for fast UPLC analysis, increasing throughput. |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 5% B to 95% B over 3 minutes, hold for 0.5 min, return to 5% B over 0.5 min, equilibrate for 1 min. | Fast gradient for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Higher temperature can reduce viscosity and improve peak shape. |

| Injection Vol. | 5 µL |

-

Mass Spectrometry Conditions:

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | ESI, Positive | The nitrogen atoms in the pyridazinone and piperidinyl rings are readily protonated. |

| MRM Transitions | Analyte: Q1: 180.1 -> Q3: 96.1 | Q1: [M+H]⁺ for C₉H₁₃N₃O. Q3: A plausible fragment corresponding to the pyridazinone ring after loss of the piperidinyl moiety. |

| Internal Standard: To be determined based on selection. | ||

| Ion Spray Voltage | +5500 V | Typical voltage to achieve stable spray and ionization. [9] |

| Temperature | 500°C | High temperature aids in desolvation of the mobile phase. [9] |

| Collision Energy | Optimize experimentally (e.g., 20-40 eV) | The energy required to induce fragmentation must be optimized for the specific analyte to maximize product ion signal. |

-

Analysis: Following sample preparation (Protocol 2.1 or 2.2), inject standards, QCs, and samples. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Validation: Ensuring Trustworthy Data

All quantitative methods must be validated to demonstrate they are fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. [11][12][13]

| Validation Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | No significant interfering peaks at the retention time of the analyte and IS. | Ensures the signal is from the analyte only. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a direct relationship between signal and concentration over a defined range. [7] |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Closeness of measured value to the true value. |

| Precision (RSD) | ≤15% (≤20% at LLOQ) for intra- and inter-day | Measures the repeatability and reproducibility of the method. [7] |

| Limit of Quantitation (LOQ) | The lowest concentration on the standard curve meeting accuracy and precision criteria. | The minimum concentration that can be reliably quantified. |

| Robustness | %RSD < 15% after minor changes (e.g., pH, flow rate) | Shows the method's reliability during normal use with slight variations. [14]|

Conclusion

This application note provides two comprehensive, detailed, and scientifically grounded protocols for the quantification of this compound. The HPLC-UV method offers a robust solution for routine analysis of high-concentration samples, while the LC-MS/MS method delivers the high sensitivity and selectivity required for bioanalytical applications in complex matrices. Proper method validation according to ICH guidelines is mandatory to ensure the generation of reliable, reproducible, and accurate data, which is essential for supporting drug development and research activities.

References

- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.

-

Drouin, N., Rudaz, S., & Schappler, J. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 44-57. Available from: [Link]

-

Drouin, N., Rudaz, S., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. Request PDF on ResearchGate. Available from: [Link]

-

Drouin, N., Rudaz, S., & Schappler, J. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). Available from: [Link]

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

-

Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

- MDPI. (n.d.). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices.

-

Valls, A., et al. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 15(11), 862-6. Available from: [Link]

-

Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 868936. Available from: [Link]

-

Manera, C., et al. (2014). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 19(7), 9735-9755. Available from: [Link]

-

Analytical Methods. (n.d.). Simultaneous detection of piperazines and congenors in street samples. RSC Publishing. Available from: [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available from: [Link]

-

Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 741. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3(2H)-Pyridazinone. PubChem Compound Database. Retrieved from [Link]

- BenchChem. (2025). Navigating the Selectivity Landscape of Pyridazinone Derivatives: A Comparative Analysis.

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. Available from: [Link]

-

Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s493-s501. Available from: [Link]

-

Niebel, A., et al. (2020). Detection and quantification of synthetic cathinones and selected piperazines in hair by LC-MS/MS. Drug Testing and Analysis, 12(4), 528-540. Available from: [Link]

-

ResearchGate. (2025). Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. Request PDF. Available from: [Link]

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Request PDF. Available from: [Link]

- Royal Society of Chemistry. (n.d.). Analytical Methods.

-

Alhabardi, S., et al. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (1996). Toxicological Profile for Diazinon. NCBI Bookshelf. Available from: [Link]

-

Al-Zaydi, K. M., et al. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(7), 8449-8464. Available from: [Link]

- SpectraBase. (n.d.). 4-Amino-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone.

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sarpublication.com [sarpublication.com]

- 5. researchgate.net [researchgate.net]

- 6. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection and quantification of synthetic cathinones and selected piperazines in hair by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of 5-(1-Piperidinyl)-3(2H)-pyridazinone

Introduction: Unveiling the Potential of a Novel Pyridazinone Derivative

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated.[1] The search for novel, effective, and safer anti-inflammatory agents is a cornerstone of pharmaceutical research. Heterocyclic compounds, particularly those containing the pyridazinone scaffold, have garnered significant attention due to their broad spectrum of biological activities, including promising anti-inflammatory effects.[2][3][4] Pyridazinone derivatives have been shown to modulate key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory properties of a novel compound, 5-(1-Piperidinyl)-3(2H)-pyridazinone. While the broader class of pyridazinones shows promise, this specific derivative remains uncharacterized. Therefore, the following protocols are designed as a robust, multi-tiered screening strategy, starting with fundamental in vitro assays and progressing to more complex in vivo models. This structured approach ensures a thorough investigation of the compound's efficacy and potential mechanism of action, adhering to the principles of scientific integrity and reproducibility.[7][8][9]

Part 1: In Vitro Evaluation - Cellular Mechanisms of Action

The initial phase of assessment focuses on characterizing the compound's activity at the cellular level. This is a cost-effective and high-throughput method to establish a foundational understanding of its biological effects, including cytotoxicity and its direct impact on inflammatory signaling pathways.[10][11] We will primarily utilize a murine macrophage cell line, such as RAW 264.7, as these cells are central players in the inflammatory response.

Foundational Protocol: Determining Cytotoxicity (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which this compound is not toxic to the cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration that shows no significant reduction in cell viability (e.g., >95%) will be used for subsequent experiments.

Primary Screening: Inhibition of Inflammatory Mediators

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of key pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[12] This assay serves as the primary screen to determine if the compound has direct anti-inflammatory effects.

Step-by-Step Protocol:

-

Cell Seeding & Pre-treatment: Seed RAW 264.7 cells in a 24-well plate (5 x 10⁵ cells/mL, 500 µL per well) and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone, 10 µM).

-

LPS Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Collect the cell culture supernatants for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[12]

-

Mechanistic Insight: NF-κB Pathway and COX-2 Expression

Causality: The NF-κB signaling pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[13][14] Investigating the effect of the compound on this pathway provides critical insight into its mechanism of action. We will assess the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα, which are key activation steps.[15]

Step-by-Step Protocol (Western Blot):

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for p-p65 and IκBα, 12-24 hours for COX-2).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phospho-p65, total p65, IκBα, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of In Vitro Workflows and Pathways

Caption: A multi-phase workflow for the in vitro assessment of this compound.

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Part 2: In Vivo Validation - Efficacy in Preclinical Models

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in living organisms. In vivo models are indispensable for understanding a compound's pharmacokinetic and pharmacodynamic properties and its overall therapeutic potential.[16][17]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

Causality: This is a classic, highly reproducible model for screening acute anti-inflammatory activity.[18][19][20] Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and involves neutrophil infiltration, which is sensitive to NSAIDs like indomethacin.[18][21] This model allows for the assessment of a compound's ability to suppress edema formation.

Step-by-Step Protocol:

-

Animals: Use male Wistar rats or Swiss albino mice (n=6 per group).

-

Grouping:

-

Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

-

Group II: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.)

-

Group III: Positive Control (Indomethacin, 10 mg/kg, p.o.)

-

-

Procedure:

-

Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

-

Administer the respective compounds or vehicle via oral gavage (p.o.).

-

One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in saline) into the subplantar surface of the right hind paw.[18]

-

Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]

-

-

Data Analysis:

-

Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.

-

Chronic Inflammation Model: DSS-Induced Colitis

Causality: To assess the compound's potential in a more complex, chronic inflammatory setting, the dextran sulfate sodium (DSS)-induced colitis model is highly relevant.[22] DSS is a chemical colitogen that is directly toxic to gut epithelial cells, leading to a breakdown of the mucosal barrier and subsequent robust inflammation that mimics aspects of human inflammatory bowel disease (IBD).[23][24]

Step-by-Step Protocol:

-

Animals: Use C57BL/6 mice (n=8-10 per group), as they are highly susceptible to DSS.[25]

-

Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[25][26] The control group receives regular drinking water.

-

Treatment Protocol:

-

Group I: Healthy Control (Regular water + Vehicle)

-

Group II: DSS Control (DSS water + Vehicle)

-

Group III: DSS + Test Compound (e.g., 25 mg/kg/day, p.o.)

-

Group IV: DSS + Positive Control (e.g., Sulfasalazine, 50 mg/kg/day, p.o.)

-

Administer treatments daily starting from day 0 of DSS administration.

-

-

Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis (Day 8-10):

-

Euthanize the mice and carefully dissect the colon from the cecum to the anus.

-

Measure the colon length (inflammation leads to colon shortening).

-

Collect a portion of the distal colon for histological analysis (H&E staining) to score for inflammation severity and tissue damage.

-

Another portion can be used to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

-

Visualization of In Vivo Workflow

Sources

- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sarpublication.com [sarpublication.com]

- 7. wiley.com [wiley.com]

- 8. Experimental design and analysis and their reporting: new guidance for publication in BJP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. journalajrb.com [journalajrb.com]

- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - UK [thermofisher.com]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. inotiv.com [inotiv.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 22. mpbio.com [mpbio.com]

- 23. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 24. redoxis.se [redoxis.se]

- 25. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]

- 26. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 5-(Substituted piperidin-1-yl)pyridazin-3(2H)-one Derivatives

Introduction: The Significance of Pyridazinone Scaffolds in Modern Drug Discovery

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] These derivatives have demonstrated potential as analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents.[1][2][3][4] The synthetic tractability of the pyridazinone ring system allows for extensive functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This application note provides a comprehensive guide to the synthesis of a specific class of these compounds: 5-(substituted piperidin-1-yl)pyridazin-3(2H)-one derivatives. These molecules are of particular interest due to the frequent role of the piperidine moiety in enhancing binding affinity and modulating pharmacokinetic profiles of drug candidates.[5]

This guide will detail the key synthetic transformations, provide step-by-step protocols for core reactions, and offer insights into the rationale behind the selection of reagents and conditions. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Overall Synthetic Strategy

The synthesis of 5-(substituted piperidin-1-yl)pyridazin-3(2H)-one derivatives is a multi-step process that can be logically divided into four key stages:

-

Formation of the Pyridazin-3(2H)-one Core: This is typically achieved through the cyclocondensation of a γ-ketoacid with a hydrazine derivative.

-

Halogenation at the 5-Position: Introduction of a halogen, typically chlorine, at the 5-position of the pyridazinone ring is a crucial step to enable the subsequent nucleophilic aromatic substitution.

-

Substitution at the N-2 Position (Optional but Common): The nitrogen at the 2-position is often functionalized to modulate the compound's properties.

-

Nucleophilic Aromatic Substitution (SNAr) with a Substituted Piperidine: This final key step involves the displacement of the 5-halo substituent with a desired substituted piperidine to yield the target compounds.

Figure 1: General synthetic workflow for 5-(substituted piperidin-1-yl)pyridazin-3(2H)-one derivatives.

Experimental Protocols and Methodologies

Part 1: Synthesis of the 6-Aryl-4,5-dihydropyridazin-3(2H)-one Core

The foundational pyridazinone structure is commonly synthesized from β-aroylpropionic acids, which are accessible through the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[6]

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

-

Step 1: Synthesis of β-Benzoylpropionic Acid:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equiv.) in benzene (sufficient volume) at 0-5 °C, add succinic anhydride (1.0 equiv.) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-benzoylpropionic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether).

-

-

Step 2: Cyclization to 6-Phenyl-4,5-dihydropyridazin-3(2H)-one:

-

To a solution of β-benzoylpropionic acid (1.0 equiv.) in ethanol, add hydrazine hydrate (1.2 equiv.).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to afford the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[6]

-

Part 2: Synthesis of the 5-Chloro-2-substituted-pyridazin-3(2H)-one Precursor

This stage involves the critical steps of introducing the chlorine atom at the 5-position and, if desired, adding a substituent to the nitrogen at the 2-position.

Protocol 2: Synthesis of 2-Benzyl-5-chloro-6-phenylpyridazin-3(2H)-one

-

Step 1: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one:

-

The synthesis of this intermediate can be achieved from mucochloric acid and benzene, followed by cyclization with a hydrazine source. A detailed procedure can be found in the literature.[1]

-

-

Step 2: N-Alkylation to 2-Benzyl-5-chloro-6-phenylpyridazin-3(2H)-one:

-

To a solution of 5-chloro-6-phenylpyridazin-3(2H)-one (1.0 equiv.) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 equiv.).

-

To this suspension, add benzyl bromide (1.1 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 4-8 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography to yield the pure 2-benzyl-5-chloro-6-phenylpyridazin-3(2H)-one.[1]

-

Part 3: Nucleophilic Aromatic Substitution with Substituted Piperidines

This is the final and key transformation to introduce the substituted piperidine moiety at the 5-position of the pyridazinone ring. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7][8]

Figure 2: Simplified mechanism of the SNAr reaction.

Protocol 3: General Procedure for the Synthesis of 2-Benzyl-5-(4-methylpiperidin-1-yl)-6-phenylpyridazin-3(2H)-one

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-benzyl-5-chloro-6-phenylpyridazin-3(2H)-one (1.0 equiv.) in a suitable high-boiling polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or 1,4-dioxane.

-

Add an excess of 4-methylpiperidine (2.0-3.0 equiv.). The excess amine can also act as the base. Alternatively, an inorganic base like potassium carbonate (2.0 equiv.) can be added.

-

Stir the reaction mixture at an elevated temperature, typically between 80 °C and 130 °C. The optimal temperature will depend on the reactivity of the specific substrate and piperidine derivative.[9]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6][10]

-

Data Presentation: Characterization of Derivatives

The successful synthesis of the target compounds must be confirmed by thorough analytical characterization. Below are typical spectroscopic data for a representative compound.

Table 1: Representative Spectroscopic Data for 2-Benzyl-5-(4-methylpiperidin-1-yl)-6-phenylpyridazin-3(2H)-one

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (a singlet around 5.3 ppm for the CH₂ and aromatic protons in the 7.2-7.4 ppm region), phenyl protons (multiplets in the aromatic region), pyridazinone ring proton (a singlet), and the 4-methylpiperidine protons (aliphatic signals for the piperidine ring and a doublet for the methyl group).[1][3] |

| ¹³C NMR | Carbon signals for the pyridazinone carbonyl (around 160-165 ppm), aromatic carbons, the benzylic CH₂, and the aliphatic carbons of the 4-methylpiperidine ring.[1][3] |

| Mass Spec (HRMS) | The calculated mass for the molecular ion [M+H]⁺ should match the observed mass with high accuracy. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the pyridazinone ring (around 1650-1670 cm⁻¹). |

Trustworthiness and Self-Validation

The protocols outlined in this application note are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry. The causality behind experimental choices is rooted in fundamental principles of organic reactivity:

-

Friedel-Crafts Acylation: A classic and reliable method for forming carbon-carbon bonds with aromatic systems.

-

Cyclocondensation with Hydrazine: A highly efficient method for the formation of the pyridazine ring.

-

N-Alkylation: A standard procedure for the functionalization of secondary amines and amides, driven by the nucleophilicity of the nitrogen atom.

-

Nucleophilic Aromatic Substitution (SNAr): The success of this reaction is predicated on the presence of an electron-deficient aromatic ring (the pyridazinone system) and a good leaving group (the 5-chloro substituent). The reaction rate can be enhanced by electron-withdrawing groups on the ring and is typically favored in polar aprotic solvents that can stabilize the charged intermediate (Meisenheimer complex).[7]

Each step of the synthesis should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the reaction has gone to completion before proceeding to the next step. The final product's purity should be confirmed by NMR and mass spectrometry to validate the success of the synthesis and purification protocols.

References

-

Zhu, F., Wang, Z., Chen, H., & Wang, Q. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3654-3663. [Link]

-

Abdel-Rahman, A. A. H., El-Gazzar, A. B. A., & Youssef, A. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(11), 2735-2759. [Link]

-

Ibrahim, H. M., & Behbehani, H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(2), 2637-2654. [Link]

-

de Oliveira, C. S., Lacerda, R. B., & de Fátima, Â. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

-

Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 3(4), 141-145. [Link]

-

Umansky, V., & Crampton, M. R. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 74(17), 6569–6576. [Link]

-

El-Sayed, M. A. A., et al. (2010). Synthesis of some new pyridazin-3-one derivatives and their utility in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 47(3), 534-540. [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

-

Roberts, B. G., & Roberts, J. D. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(4), 1426–1429. [Link]

-

El-Mobayed, M., Hussein, A., & Mohlhel, W. M. (2010). Synthesis of Some New Pyridazin-3-one Derivatives and Their Utility in Heterocyclic Synthesis. ElectronicsAndBooks. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. [Link]

- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.

- Perlmutter, P. (2004).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Singh, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyridazinone Compounds

Welcome to the Technical Support Center for the synthesis and optimization of pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Pyridazinones are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my pyridazinone synthesis. What are the common causes and how can I improve it?

Low yields are a frequent challenge in organic synthesis and can stem from multiple factors.[4] In pyridazinone synthesis, common culprits include incomplete reactions, competing side reactions, and product degradation.[5]

Troubleshooting Steps:

-

Reaction Time and Temperature: The condensation of a 1,4-dicarbonyl compound (like a γ-ketoacid) with hydrazine is a common route to pyridazinones.[6][7] If the reaction is incomplete, consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint.[5] However, be aware that excessive heat can sometimes lead to degradation or side product formation.[8]

-

Stoichiometry of Reactants: Ensure the correct stoichiometry of your reactants. For instance, in the reaction of a γ-ketoacid with hydrazine, using a slight excess of hydrazine can help drive the reaction to completion.[5]

-